molecular formula C15H14N2O2S2 B10923120 N-(4,5-dimethyl-1,3-thiazol-2-yl)naphthalene-2-sulfonamide

N-(4,5-dimethyl-1,3-thiazol-2-yl)naphthalene-2-sulfonamide

Cat. No.: B10923120
M. Wt: 318.4 g/mol
InChI Key: PXUAESKFJRDGQL-UHFFFAOYSA-N
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Description

N-(4,5-dimethyl-1,3-thiazol-2-yl)naphthalene-2-sulfonamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a naphthalene sulfonamide group attached to the thiazole ring.

Preparation Methods

The synthesis of N-(4,5-dimethyl-1,3-thiazol-2-yl)naphthalene-2-sulfonamide typically involves the reaction of 4,5-dimethylthiazole with naphthalene-2-sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

N-(4,5-dimethyl-1,3-thiazol-2-yl)naphthalene-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride, which can affect the sulfonamide group.

    Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring typically results in the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: Thiazole derivatives, including this compound, have shown promising biological activities such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Due to its biological activities, N-(4,5-dimethyl-1,3-thiazol-2-yl)naphthalene-2-sulfonamide is being investigated for its potential therapeutic applications.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4,5-dimethyl-1,3-thiazol-2-yl)naphthalene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to the modulation of their activity. For example, the compound may inhibit the activity of certain enzymes involved in inflammation, thereby exerting its anti-inflammatory effects .

The sulfonamide group can also interact with proteins and other biomolecules, affecting their function. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

N-(4,5-dimethyl-1,3-thiazol-2-yl)naphthalene-2-sulfonamide can be compared with other thiazole derivatives to highlight its uniqueness:

    Sulfathiazole: An antimicrobial drug that contains a thiazole ring but lacks the naphthalene sulfonamide group.

    Ritonavir: An antiretroviral drug that contains a thiazole ring and is used in the treatment of HIV/AIDS.

    Abafungin: An antifungal drug that contains a thiazole ring and is used to treat fungal infections.

The presence of the naphthalene sulfonamide group in this compound distinguishes it from these other compounds and contributes to its unique biological activities .

Properties

Molecular Formula

C15H14N2O2S2

Molecular Weight

318.4 g/mol

IUPAC Name

N-(4,5-dimethyl-1,3-thiazol-2-yl)naphthalene-2-sulfonamide

InChI

InChI=1S/C15H14N2O2S2/c1-10-11(2)20-15(16-10)17-21(18,19)14-8-7-12-5-3-4-6-13(12)9-14/h3-9H,1-2H3,(H,16,17)

InChI Key

PXUAESKFJRDGQL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2)C

Origin of Product

United States

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